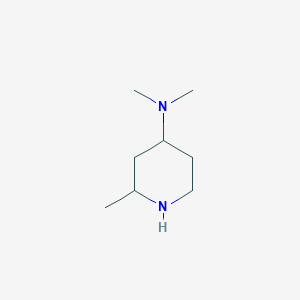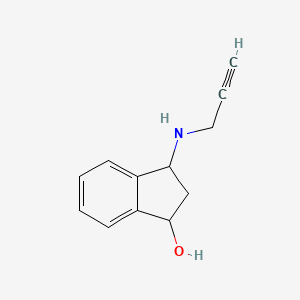
3-Hydroxy-n-propargyl-1-aminoindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-cis-1-Deshydroxy Rasagiline: is a derivative of Rasagiline, a well-known monoamine oxidase B inhibitor used primarily in the treatment of Parkinson’s disease . This compound is characterized by the absence of a hydroxyl group in its structure, which differentiates it from its parent compound, Rasagiline.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-step Asymmetric Synthesis: This method involves the reductive amination of ketones using imine reductases.
Dynamic Kinetic Resolution: This chemoenzymatic method utilizes Candida antarctica lipase B and a palladium racemization catalyst.
Industrial Production Methods: The industrial production of rac-cis-1-Deshydroxy Rasagiline typically follows the dynamic kinetic resolution method due to its efficiency and scalability. The use of immobilized enzymes and recyclable catalysts makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-cis-1-Deshydroxy Rasagiline can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
rac-cis-1-Deshydroxy Rasagiline has several applications in scientific research:
Neuroprotection: It has shown potential in neuroprotection and delaying the progression of neurodegenerative diseases like Parkinson’s.
Pharmacokinetics Studies: Used in studies to understand the pharmacokinetics and bioequivalence of Rasagiline derivatives.
Drug Delivery Systems: Development of long-acting injectable formulations to improve medication compliance and efficacy.
Mechanism of Action
The precise mechanism of action of rac-cis-1-Deshydroxy Rasagiline is not fully understood. it is believed to function similarly to Rasagiline by inhibiting monoamine oxidase B. This inhibition increases extracellular levels of dopamine in the striatum, which helps alleviate symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Rasagiline: The parent compound, used primarily for its neuroprotective effects.
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Uniqueness: rac-cis-1-Deshydroxy Rasagiline is unique due to its structural modification, which may offer different pharmacokinetic properties and potential therapeutic benefits compared to its parent compound and other similar inhibitors .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2 |
InChI Key |
NMAOXAKDLRBCFC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



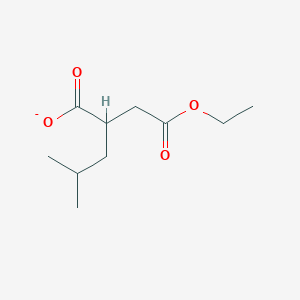
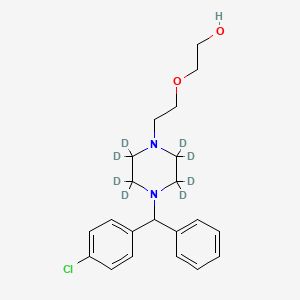
![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)
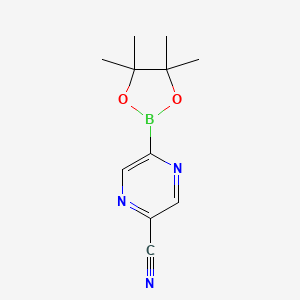
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)
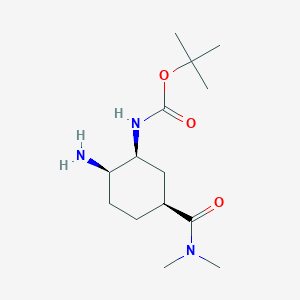
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
